2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(2-ethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-2-9-7-10-8-13(4-3-11)5-6-14(10)12-9/h7H,2,4-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWJKKCLFRYATK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2CCN(CC2=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Pyrazolo[1,5-a]pyrazine Core
- The initial step involves synthesizing aminopyrazole intermediates by nucleophilic addition of acetonitrile anions to methyl esters derived from Boc-protected amino acids, followed by hydrazine treatment to form aminopyrazoles.
- These aminopyrazoles are reacted with ethyl (E)-ethoxy-2-methylacrylate in the presence of sodium ethoxide, yielding pyrazolopyrimidones.
- Subsequent deprotection of Boc groups and chlorination or triflation leads to pyrazolopyrimidines, which are key intermediates for further functionalization.
Introduction of the Ethyl Group and Acetonitrile Side Chain
- The ethyl substituent at position 2 of the pyrazolo[1,5-a]pyrazine is typically introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
- The acetonitrile moiety is incorporated through nucleophilic substitution or addition reactions involving acetonitrile derivatives or related nitrile-containing reagents.
Cyclization via Intramolecular Aza-Michael Reaction
- The critical cyclization to form the dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl core is achieved through intramolecular aza-Michael reactions under basic conditions.
- Potassium carbonate in ethanol or sodium carbonate in aqueous dioxane are effective bases and solvents for promoting this cyclization at room temperature, typically completing within 2 hours.
- This reaction converts acyclic β-amidomethyl vinyl sulfone precursors into the cyclic dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold, which is closely related to the target compound.
Detailed Reaction Conditions and Yields
Research Findings and Optimization
- The intramolecular aza-Michael reaction is highly sensitive to the choice of base and solvent; potassium carbonate in ethanol provides efficient cyclization, whereas aqueous conditions may hinder the reaction due to solubility issues.
- The cyclization is generally irreversible under physiological pH but can be reversible under certain basic conditions, which has implications for the compound's stability and potential prodrug applications.
- Modifications of the pyrazole substituents can influence the rate and equilibrium of cyclization, allowing fine-tuning of the synthetic route and final compound properties.
- The use of protecting groups such as Boc is crucial for controlling the reactivity of amino functionalities during multi-step synthesis, ensuring high purity and yield of intermediates.
Summary Table of Key Intermediates and Transformations
Chemical Reactions Analysis
Types of Reactions
2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Negative Allosteric Modulation
Research indicates that derivatives of 6,7-dihydropyrazolo[1,5-a]pyrazine compounds act as negative allosteric modulators of metabotropic glutamate receptor subtype 2 (mGluR2). This receptor is implicated in various neuropsychiatric disorders, including anxiety and schizophrenia. The modulation of mGluR2 can potentially lead to therapeutic effects by altering glutamatergic transmission in the central nervous system (CNS) .
Neuroprotective Effects
Studies have suggested that compounds similar to 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile may exhibit neuroprotective properties. By influencing neurotransmitter systems, these compounds could help mitigate neuronal damage in conditions such as stroke or neurodegenerative diseases .
Case Study 1: Modulation of mGluR2
A study detailed the synthesis and evaluation of various derivatives of dihydropyrazolo compounds as mGluR2 modulators. The results demonstrated that specific modifications to the dihydropyrazolo framework enhanced the binding affinity and selectivity for mGluR2 receptors, suggesting a pathway for developing new treatments for anxiety disorders .
Case Study 2: Neuroprotection in Animal Models
In an experimental model of ischemic stroke, a derivative of this compound was administered to assess its neuroprotective effects. The findings indicated a significant reduction in infarct size and improved neurological outcomes compared to control groups. This suggests potential for clinical applications in stroke management .
Summary of Findings
The applications of this compound primarily revolve around its role as a negative allosteric modulator of mGluR2 receptors and its neuroprotective potential. These properties make it a candidate for further research in treating neurological disorders.
Mechanism of Action
The mechanism of action of 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with nucleic acids or proteins involved in cell signaling .
Comparison with Similar Compounds
The compound’s structural and functional similarities to other dihydropyrazolo[1,5-a]pyrazine derivatives allow for comparative analysis across synthesis, physicochemical properties, and applications. Below is a detailed comparison:
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Electronic Properties : The nitrile group in the target compound and analogues offers a reactive site for further functionalization, unlike the amide in .
Key Observations :
- The target compound’s synthesis may parallel , involving catalytic hydrogenation of nitro precursors.
- Thiophene analogues utilize aldehyde-based multicomponent reactions, emphasizing regioselectivity .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- The ethyl group in the target compound likely improves solubility compared to thiophene or dichlorobenzyl analogues.
- Nitrile-containing compounds may require careful handling to avoid hydrolysis.
Biological Activity
2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is a compound belonging to the class of pyrazolo[1,5-a]pyrazines, which have garnered attention for their potential biological activities. This article aims to provide an in-depth review of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 201.26 g/mol. The compound features a pyrazolo[1,5-a]pyrazine core that is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit various biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of pyrazolo[1,5-a]pyrazines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Enzyme Inhibition : Several studies suggest that these compounds may act as enzyme inhibitors, particularly in pathways related to cancer and inflammation.
- Neuroprotective Effects : Some derivatives have demonstrated potential neuroprotective effects in models of neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Kinases : Pyrazolo[1,5-a]pyrazines are known to inhibit specific protein kinases involved in cell signaling pathways that regulate growth and survival.
- Modulation of Apoptotic Pathways : These compounds can influence apoptotic signaling pathways, leading to increased apoptosis in cancer cells.
- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties that contribute to their protective effects against oxidative stress.
Case Study 1: Anticancer Activity
In a study published in MDPI, researchers investigated the anticancer potential of a series of pyrazolo[1,5-a]pyrazine derivatives. The study demonstrated that certain derivatives significantly inhibited the proliferation of human cancer cell lines (A431 vulvar epidermal carcinoma) with IC50 values ranging from 0.05 to 0.15 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of pyrazolo[1,5-a]pyrazines in models of Alzheimer's disease. The results indicated that treatment with these compounds reduced neuroinflammation and neuronal apoptosis in vitro and improved cognitive function in animal models .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate cyclization but risk side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while protic solvents (e.g., ethanol) improve nucleophilic substitution efficiency .
- Reaction Time : Extended reaction times (12–24 hrs) are often necessary for multi-step heterocyclic formation .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regioselectivity and structural integrity, particularly for distinguishing diastereomers in the pyrazolo[1,5-a]pyrazine core .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H] peak matching theoretical mass within 0.0003 Da) .
- Elemental Analysis : Ensures C, H, N composition aligns with calculated values (e.g., ±0.3% deviation) .
Q. How can researchers address low yields during the final acetonitrile functionalization step?
- Methodological Answer :
- Catalyst Screening : Use palladium catalysts (e.g., Pd(OAc)) for cyanation reactions, optimizing ligand-to-metal ratios .
- Protecting Group Strategy : Introduce tert-butyl carbamate (Boc) groups to prevent side reactions at reactive N-sites .
- Workup Optimization : Quench reactions with aqueous NHCl to stabilize intermediates before extraction .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of pyrazolo[1,5-a]pyrazine ring formation?
- Methodological Answer :
- Computational Studies : Density Functional Theory (DFT) models reveal that electron-donating substituents (e.g., ethyl groups) stabilize transition states at the 2-position, favoring pyrazine ring closure .
- Kinetic Control : Faster cyclization at the 5-position occurs under low-temperature conditions (<50°C), while thermodynamic control dominates at higher temperatures, favoring the 6-position .
Q. How can crystallography resolve discrepancies in proposed molecular configurations?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolves ambiguities in stereochemistry (e.g., confirming chair vs. boat conformations in the dihydropyrazine ring). For example, triclinic crystal systems (space group P1) with α = 81.16°, β = 77.15° provide precise bond angle data .
- Data-to-Parameter Ratio : Maintain ratios >12:1 to ensure refinement reliability (e.g., 3999 reflections for 326 parameters) .
Q. What strategies guide structure-activity relationship (SAR) studies for modifying the acetonitrile moiety?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the nitrile group with carboxylate or tetrazole moieties to modulate solubility and target binding .
- Electron-Withdrawing Effects : Introduce fluorine or chlorine at the 4-position of the phenyl ring to enhance electrophilic reactivity and pharmacokinetic stability .
Q. How should researchers interpret conflicting biological activity data across similar derivatives?
- Methodological Answer :
- Dose-Response Curves : Compare IC values under standardized assay conditions (e.g., ATP concentration in kinase inhibition assays) .
- Metabolic Stability Testing : Use liver microsome models to identify if rapid degradation (e.g., CYP450-mediated oxidation) explains inconsistent in vivo vs. in vitro results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
